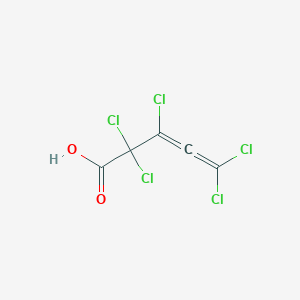
2,2,3,5,5-Pentachloropenta-3,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,5,5-Pentachloropenta-3,4-dienoic acid is an organic compound with the chemical formula C5HCl5O2 . This compound is characterized by the presence of five chlorine atoms and a unique dienoic acid structure, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 2,2,3,5,5-Pentachloropenta-3,4-dienoic acid involves multiple steps, typically starting with the chlorination of a suitable precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes with stringent safety measures due to the reactive nature of chlorine.
Chemical Reactions Analysis
2,2,3,5,5-Pentachloropenta-3,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,5,5-Pentachloropenta-3,4-dienoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorinated dienoic acids and their reactivity.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,2,3,5,5-Pentachloropenta-3,4-dienoic acid involves its interaction with various molecular targets. The presence of multiple chlorine atoms makes it highly reactive, allowing it to participate in a range of chemical reactions. The pathways involved often include nucleophilic attack on the chlorine atoms, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
2,2,3,5,5-Pentachloropenta-3,4-dienoic acid can be compared with other chlorinated dienoic acids such as:
Penta-2,3-dienedioic acid: This compound also contains a dienoic acid structure but lacks the extensive chlorination seen in this compound.
Penta-2,4-dienoic acid: Similar in structure but with different positions of double bonds and fewer chlorine atoms.
The uniqueness of this compound lies in its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to its less chlorinated counterparts.
Properties
CAS No. |
65182-78-7 |
|---|---|
Molecular Formula |
C5HCl5O2 |
Molecular Weight |
270.3 g/mol |
InChI |
InChI=1S/C5HCl5O2/c6-2(1-3(7)8)5(9,10)4(11)12/h(H,11,12) |
InChI Key |
PBOMZFMJAXQSLB-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(=O)O)(Cl)Cl)Cl)=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


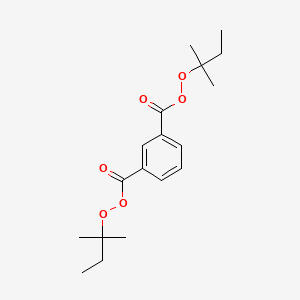
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
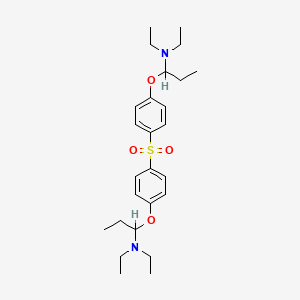
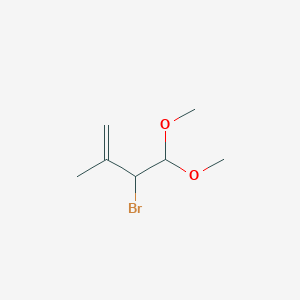
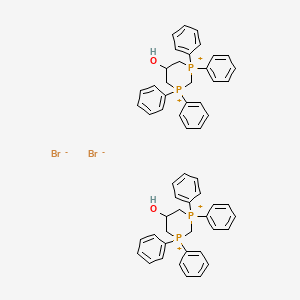
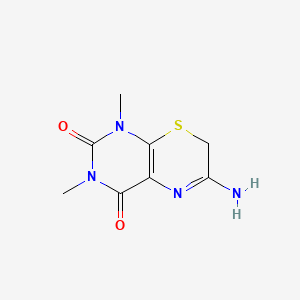
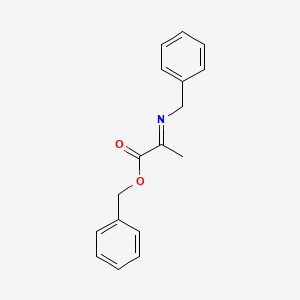
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
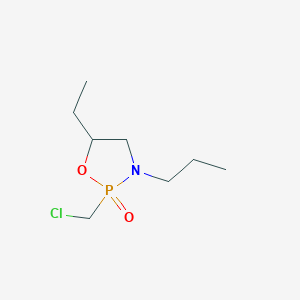
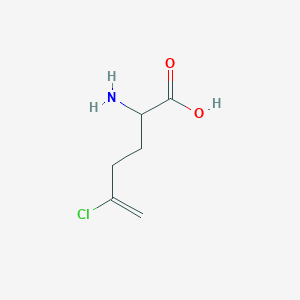
![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)
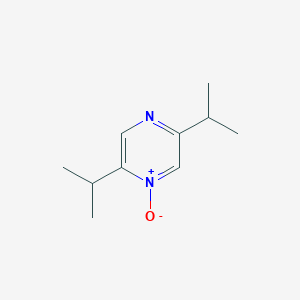
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
